2-Chloro-4-(methylsulfanyl)benzonitrile
Overview
Description
2-Chloro-4-(methylsulfanyl)benzonitrile is an organic compound with the molecular formula C8H6ClNS and a molecular weight of 183.66 g/mol . It is characterized by the presence of a chloro group, a methylsulfanyl group, and a nitrile group attached to a benzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(methylsulfanyl)benzonitrile typically involves the chlorination of 4-(methylsulfanyl)benzonitrile. One common method includes the reaction of 4-(methylsulfanyl)benzonitrile with a chlorinating agent such as thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:
4-(methylsulfanyl)benzonitrile+SOCl2→this compound+SO2+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(methylsulfanyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and mild heating.
Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA), solvents (e.g., acetonitrile), and room temperature.
Reduction: Reducing agents (e.g., LiAlH4, H2/Pd), solvents (e.g., tetrahydrofuran), and low temperatures.
Major Products Formed
Substitution: 2-Amino-4-(methylsulfanyl)benzonitrile, 2-Thio-4-(methylsulfanyl)benzonitrile.
Oxidation: 2-Chloro-4-(methylsulfinyl)benzonitrile, 2-Chloro-4-(methylsulfonyl)benzonitrile.
Reduction: 2-Chloro-4-(methylsulfanyl)benzylamine.
Scientific Research Applications
2-Chloro-4-(methylsulfanyl)benzonitrile has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-4-(methylsulfanyl)benzonitrile depends on its chemical structure and the specific reactions it undergoes. The chloro group can participate in nucleophilic substitution reactions, while the methylsulfanyl group can undergo oxidation. The nitrile group can be reduced to form amines, which can further react to form various bioactive compounds. The molecular targets and pathways involved vary depending on the specific application and the chemical environment .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(methylthio)benzonitrile: Similar structure but with a different substituent on the benzene ring.
4-Chloro-2-(methylsulfanyl)benzonitrile: Positional isomer with the chloro and methylsulfanyl groups swapped.
2-Chloro-4-(ethylsulfanyl)benzonitrile: Similar structure with an ethylsulfanyl group instead of a methylsulfanyl group.
Uniqueness
2-Chloro-4-(methylsulfanyl)benzonitrile is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various fields of research and industry .
Properties
IUPAC Name |
2-chloro-4-methylsulfanylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYENKVXDBQJXND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1002557-03-0 | |
Record name | 2-chloro-4-(methylsulfanyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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